molecular formula C17H18N2O B2834333 2-(4-Aminophenyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 954565-45-8

2-(4-Aminophenyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2834333
CAS No.: 954565-45-8
M. Wt: 266.344
InChI Key: RGHPZWWKTGVVPG-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one ( 954565-45-8) is a chemical compound with the molecular formula C17H18N2O and a molecular weight of 266.34 g/mol . This reagent features a molecular structure combining a 1,2,3,4-tetrahydroquinoline moiety linked via a ketone group to a 4-aminophenyl ring. The SMILES representation for this structure is O=C(N1CCCC2=C1C=CC=C2)CC3=CC=C(N)C=C3 . The core tetrahydroisoquinoline (THIQ) scaffold present in this compound is of significant interest in medicinal chemistry. THIQ-based analogs are recognized for exhibiting a wide spectrum of pharmacological activities, including antitumor, antibacterial, antiviral, antifungal, anti-leishmanial, and anti-inflammatory properties . This makes the scaffold a valuable building block for the design and synthesis of novel bioactive molecules and for probing biological mechanisms. The specific substitution pattern in this molecule, particularly the 4-aminophenyl group, may offer a versatile site for further chemical modification, allowing researchers to create derivatives for structure-activity relationship (SAR) studies or to develop chemical probes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c18-15-9-7-13(8-10-15)12-17(20)19-11-3-5-14-4-1-2-6-16(14)19/h1-2,4,6-10H,3,5,11-12,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHPZWWKTGVVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Aminophenyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, also known as a tetrahydroquinoline derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, neuroprotective effects, and its role as an enzyme or receptor inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2OC_{17}H_{18}N_{2}O with a molecular weight of approximately 266.34 g/mol . The compound features both an aminophenyl group and a tetrahydroquinoline moiety, contributing to its diverse chemical reactivity and potential biological interactions.

Structural Characteristics

PropertyValue
Molecular FormulaC17H18N2O
Molecular Weight266.34 g/mol
CAS Number954565-45-8
Functional GroupsAmine, Ketone

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound exhibit notable antimicrobial activity . For instance, derivatives of tetrahydroquinoline have been shown to inhibit the growth of various bacteria and fungi. A study found that certain analogs demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has been highlighted in several studies. The tetrahydroquinoline structure is associated with the modulation of signaling pathways involved in cancer cell proliferation and apoptosis. Research has shown that derivatives can induce cell cycle arrest and apoptosis in cancer cell lines .

Neuroprotective Effects

The neuroprotective properties of this compound are particularly noteworthy. The compound may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. Studies suggest that it could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in various disease pathways. For example, it has been proposed that it could inhibit carbonic anhydrase isoforms or phosphodiesterase enzymes, which are critical in cellular signaling . Understanding its binding affinities to these targets is crucial for developing therapeutic applications.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives against common pathogens. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against both Staphylococcus aureus and Escherichia coli .

Study on Anticancer Properties

In vitro studies on human cancer cell lines demonstrated that the compound led to significant reductions in cell viability at concentrations as low as 10 µM. Mechanistic investigations revealed that the compound triggered apoptosis through the activation of caspase pathways .

Neuroprotection Research

A study investigating the neuroprotective effects of tetrahydroquinoline derivatives showed promising results in reducing neuronal cell death induced by oxidative stress. The compound was found to enhance the expression of antioxidant enzymes in neuronal cells .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit promising anticancer properties. A study demonstrated that 2-(4-Aminophenyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer drug .

Antimicrobial Properties
The compound has also shown activity against several bacterial strains. In vitro studies reveal its effectiveness against both Gram-positive and Gram-negative bacteria. This antimicrobial action is attributed to its ability to disrupt bacterial cell membranes .

Neuropharmacological Applications

Cognitive Enhancer
Recent investigations into the neuropharmacological effects of this compound suggest that it may enhance cognitive functions. Animal models treated with this compound exhibited improved memory and learning capabilities. This effect is believed to stem from its action on neurotransmitter systems .

Data Table: Summary of Applications

Application AreaFindingsReference
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against Gram-positive/negative bacteria
Cognitive EnhancementImproves memory in animal models

Case Study 1: Anticancer Research

In a controlled study, researchers evaluated the effects of this compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations. This study highlights the potential for developing this compound into a therapeutic agent for breast cancer treatment.

Case Study 2: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 25 µg/mL for both strains, indicating strong antimicrobial activity that warrants further exploration for potential clinical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

The tetrahydroquinoline-acetyl-aryl scaffold is a versatile template for medicinal chemistry. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects on physicochemical properties and bioactivity.

Substituent-Driven Physicochemical Variations

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Aminophenyl C₁₇H₁₈N₂O 266.34 Primary amine for H-bonding; moderate polarity
2-(4-Morpholinyl)-...* Morpholinyl C₂₂H₃₀N₂O₂ 354.49 Morpholine enhances solubility; tertiary amine for lipophilicity
[Nitro Derivative]** 4-Nitrophenyl C₂₈H₂₄N₄O₄·H₂O 498.53 Nitro group increases electron deficiency; potential for redox activity
1-(3,4-Dihydroquinolin-1-yl)ethanone Acetyl (no aryl substituent) C₁₁H₁₃NO 175.23 Minimal steric hindrance; baseline tetrahydroquinoline scaffold

Example: 2-(4-Morpholinyl)-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1-yl)ethanone. *Example: 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one.

Key Observations:
  • Polarity: The morpholinyl derivative (C₂₂H₃₀N₂O₂) exhibits higher polarity due to the oxygen-rich morpholine ring, enhancing aqueous solubility compared to the aminophenyl analog .
  • Bioactivity Clues: While direct pharmacological data for the target compound are unavailable, tetrahydroquinoline derivatives are known for antimicrobial, antitumor, and neuroactive properties . For instance, 4-aminoquinoline analogs demonstrate antitubercular activity, suggesting the aminophenyl group may synergize with the tetrahydroquinoline core for similar applications .

Hydrogen Bonding and Crystal Packing

The target compound’s primary amine (-NH₂) and amide carbonyl (-C=O) enable intermolecular H-bonding , as seen in related structures. For example, the nitro derivative forms O–H⋯O and N–H⋯O interactions in its crystal lattice, stabilizing its 3D architecture . Such interactions are pivotal for crystallinity and solubility.

Q & A

Q. Q: What are the common synthetic routes for preparing 2-(4-aminophenyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, and what critical parameters influence yield?

A: The synthesis typically involves multi-step reactions, including condensation of 4-aminophenylacetone derivatives with tetrahydroquinoline precursors. Key steps include:

  • Acylation : Reacting tetrahydroquinoline with an acylating agent (e.g., chloroacetyl chloride) under anhydrous conditions .
  • Coupling : Introducing the 4-aminophenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Critical parameters include temperature control (reflux at 80–100°C), pH optimization (neutral to slightly basic), and inert atmosphere to prevent oxidation . Yield is highly sensitive to stoichiometry and solvent polarity (e.g., DMF vs. THF) .

Advanced Synthesis: Addressing Low Yields in Multi-Step Reactions

Q. Q: How can researchers optimize reaction conditions to mitigate low yields during the final coupling step?

A: Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for efficient C–N coupling .
  • Solvent Optimization : Polar aprotic solvents like DMSO enhance solubility of aromatic intermediates .
  • In Situ Monitoring : Employ TLC or HPLC to track reaction progress and adjust reagent ratios dynamically .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

Basic Structural Characterization

Q. Q: Which analytical techniques are essential for confirming the structure of this compound?

A: Core methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and ketone/amine functional groups.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
  • X-Ray Crystallography : Resolve stereochemistry using SHELX (e.g., SHELXL for refinement) .
  • FT-IR : Identify characteristic C=O (1650–1700 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches .

Advanced Crystallography: Resolving Ambiguities in X-Ray Data

Q. Q: How can researchers address discrepancies in X-ray diffraction data for this compound?

A: Discrepancies may arise from disorder or twinning. Solutions include:

  • Data Collection : Use high-resolution synchrotron sources to improve signal-to-noise ratios.
  • Refinement Tools : Apply TWINLAW in SHELXL to model twinned crystals .
  • Hydrogen Bond Analysis : Validate H-atom positions using difference Fourier maps .
  • Validation Software : Check CIF files with PLATON or CheckCIF for outliers .

Basic Biological Activity Profiling

Q. Q: What in vitro assays are recommended for preliminary evaluation of bioactivity?

A: Standard assays include:

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial Activity : Broth microdilution to determine MIC values against Gram± bacteria .

Advanced Mechanistic Studies: Identifying Molecular Targets

Q. Q: What strategies are effective for elucidating the compound’s mechanism of action?

A: Advanced approaches include:

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics to purified proteins .
  • DARTS (Drug Affinity Responsive Target Stability) : Identify target proteins via proteolytic stability shifts .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to pinpoint synthetic lethal interactions .
  • Metabolomics : Track metabolic flux changes in treated cells via LC-MS .

Data Contradiction Analysis

Q. Q: How should researchers reconcile conflicting reports on the compound’s bioactivity?

A: Contradictions may stem from assay variability or structural analogs. Resolution steps:

  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., IC₅₀ determination).
  • Structural Confirmation : Verify compound purity (>95% by HPLC) and stereochemistry .
  • Meta-Analysis : Compare datasets using tools like RevMan to assess heterogeneity .
  • SAR Studies : Synthesize derivatives to isolate pharmacophoric groups responsible for activity .

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